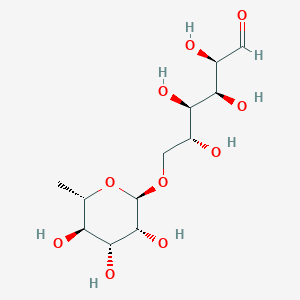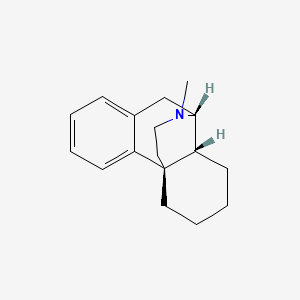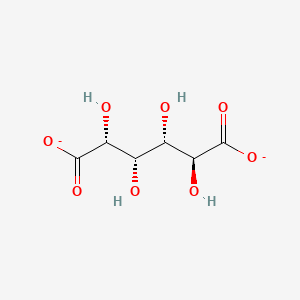
Glucarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glucarate(2-) is dicarboxylate anion of D-glucaric acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a D-glucarate(1-).
Aplicaciones Científicas De Investigación
Glucarate-Based Molecular Imaging Probes
Glucarate, a six-carbon dicarboxylic acid, is utilized in molecular imaging probes like [99mTc]glucarate and [18F]glucarate. These probes have shown potential in early detection of myocardial infarction, tissue viability evaluation, monitoring therapeutic effectiveness, and noninvasive imaging of certain tumors, including drug-resistant types. The binding of [99mTc]glucarate to histones in necrotic tissues and its tumor-seeking mechanism related to glucose transporter 5 expression are notable features (Zhang et al., 2020).
Glucarate in Pathogen Metabolism
Glucarate, an oxidized glucose product, serves as a carbon source for pathogens like Salmonella enterica. The presence of glucarate impacts Salmonella's virulence and ability to utilize other monosaccharides. The study highlights the role of glucarate in the metabolic pathways of pathogenic bacteria (Lamichhane-Khadka et al., 2013).
Glucaric Acid in Industry
Glucaric acid, derived from glucose, is increasingly used in the food industry, showing therapeutic uses such as hormone regulation and immune function enhancement. Its production through microbial fermentation is a growing area of interest, offering a sustainable alternative to chemical oxidation (Qiu et al., 2015).
Cell-Free Production of Glucaric Acid
Advances in cell-free biocatalysis have enabled efficient production of glucaric acid from glucose-derived materials. This method overcomes limitations like toxicity issues and suboptimal enzyme ratios found in microbial (in vivo) production processes (Petroll et al., 2019).
Glucarate in Cancer Imaging
[99mTc]glucarate has been evaluated as a potential cancer imaging agent, particularly in detecting breast cancer. Its selective tumor uptake and rapid clearance from non-target organs indicate its promise as a non-invasive imaging tool (Gambini et al., 2011).
Glucaric Acid in Biopolymer Production
D-glucaric acid's potential in biopolymer production and cancer treatment has been explored, with efforts to enhance its biosynthetic route from glucose in E. coli, leading to significant improvements in production efficiency (Shiue & Prather, 2013).
Synthesis of High Purity Glucaric Acid
Methods for isolating glucaric acid as a pure, crystalline solid have been developed, crucial for its applications in food, pharmaceuticals, and polymer industries (Armstrong et al., 2017).
Glucarate in Disease Prevention
Glucarate's role in inhibiting chemical carcinogen-induced rat mammary tumorigenesis has been demonstrated. Its dietary supplementation shows a significant antiproliferative effect on mammary epithelium, suggesting its potential in cancer prevention (Walaszek et al., 1990).
Propiedades
Nombre del producto |
Glucarate |
|---|---|
Fórmula molecular |
C6H8O8-2 |
Peso molecular |
208.12 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |
Clave InChI |
DSLZVSRJTYRBFB-LLEIAEIESA-L |
SMILES isomérico |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




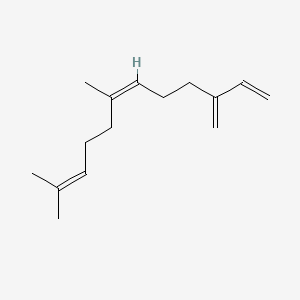

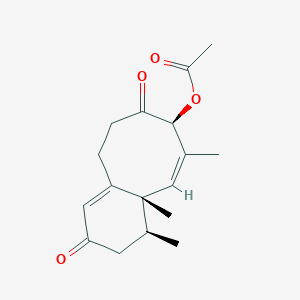
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)
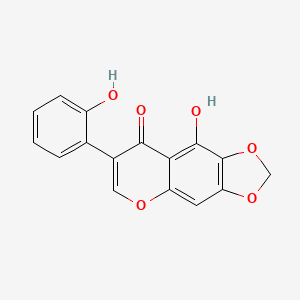
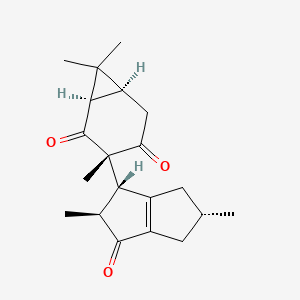

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
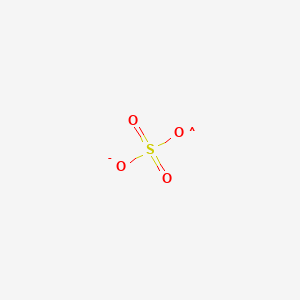
![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)
